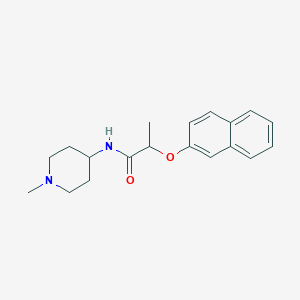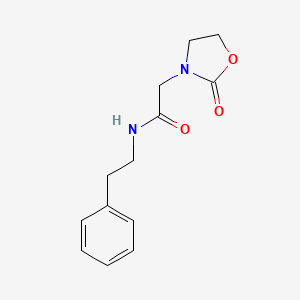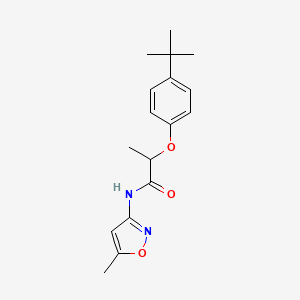
1-(4-fluorophenyl)-4-(3-propoxybenzoyl)piperazine
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-(3-propoxybenzoyl)piperazine, commonly known as FPPP, is a piperazine derivative that has gained significant attention in recent years due to its potential applications in scientific research. FPPP is a highly potent and selective dopamine D4 receptor agonist, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
FPPP has been used extensively in scientific research to study the role of dopamine D4 receptors in various physiological and pathological conditions. For example, FPPP has been used to investigate the effects of dopamine D4 receptor activation on cognitive function, reward processing, and drug addiction. FPPP has also been used to study the role of dopamine D4 receptors in the regulation of food intake, sleep-wake cycles, and circadian rhythms.
Wirkmechanismus
FPPP acts as a highly selective and potent agonist of dopamine D4 receptors, which are primarily located in the prefrontal cortex, striatum, and limbic system of the brain. Activation of dopamine D4 receptors by FPPP leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways that regulate various physiological and behavioral processes.
Biochemical and Physiological Effects:
FPPP has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and gene expression. FPPP has also been shown to regulate the activity of various ion channels and transporters, which play crucial roles in the regulation of neuronal excitability and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FPPP is its high selectivity and potency for dopamine D4 receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, FPPP also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Zukünftige Richtungen
There are many potential future directions for research on FPPP, including the development of new analogs with improved pharmacological properties and the investigation of the role of dopamine D4 receptors in various disease states. FPPP may also have potential applications in the development of new treatments for psychiatric and neurological disorders, including schizophrenia, depression, and Parkinson's disease.
Conclusion:
In conclusion, FPPP is a highly potent and selective dopamine D4 receptor agonist that has gained significant attention in recent years due to its potential applications in scientific research. FPPP has been used extensively to study the role of dopamine D4 receptors in various physiological and pathological conditions, and it has a wide range of biochemical and physiological effects. While FPPP has some limitations, it remains a valuable tool for investigating the role of dopamine D4 receptors in various disease states and may have potential applications in the development of new treatments for psychiatric and neurological disorders.
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-2-14-25-19-5-3-4-16(15-19)20(24)23-12-10-22(11-13-23)18-8-6-17(21)7-9-18/h3-9,15H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZBWUCRXBKWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-chlorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4432913.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,4,5-trimethoxybenzamide](/img/structure/B4432921.png)
![2-(2,6-dichlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4432925.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-[methyl(2-phenylethyl)amino]-3(2H)-pyridazinone](/img/structure/B4432929.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4432940.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B4432943.png)
![N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B4432947.png)
![2-[4-(2-ethoxy-1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B4432954.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,6-difluorobenzamide](/img/structure/B4432966.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3,3-dimethylbutanamide](/img/structure/B4432976.png)
![N-[1-(4-methylphenyl)ethyl]nicotinamide](/img/structure/B4432985.png)
